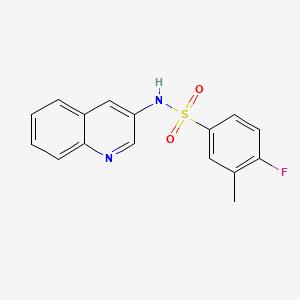
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate): is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) typically involves multi-step organic reactionsCommon reagents used in the synthesis include alcohols, amines, and carboxylic acids, under conditions such as reflux, catalysis, and purification steps like distillation and chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary but often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be used to study cellular processes and interactions due to its ability to interact with various biomolecules. It can serve as a probe or a ligand in biochemical assays .
Medicine
In medicine, ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) has potential therapeutic applications. It may be investigated for its effects on specific biological pathways and its potential as a drug candidate .
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers. Its properties make it suitable for enhancing the performance of various products .
Mécanisme D'action
The mechanism by which ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. These interactions can modulate biological pathways, leading to specific physiological responses . The compound’s structure allows it to bind to specific sites, influencing the activity of target molecules and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Pomegranate Extract Compounds: Bioactive compounds with antioxidant and anti-inflammatory properties.
PFAS Compounds: A group of chemicals with various industrial applications.
Uniqueness
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C56H111NO5 |
|---|---|
Poids moléculaire |
878.5 g/mol |
Nom IUPAC |
6-[4-hydroxybutyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate |
InChI |
InChI=1S/C56H111NO5/c1-5-9-13-17-21-23-27-35-45-53(43-33-25-19-15-11-7-3)55(59)61-51-41-31-29-37-47-57(49-39-40-50-58)48-38-30-32-42-52-62-56(60)54(44-34-26-20-16-12-8-4)46-36-28-24-22-18-14-10-6-2/h53-54,58H,5-52H2,1-4H3 |
Clé InChI |
MYVGOQOXJBSNAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCCCC)CCCCCCCCCC)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


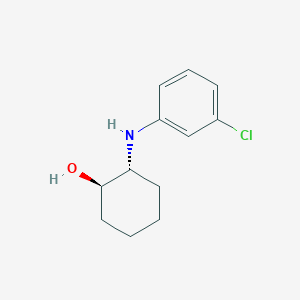
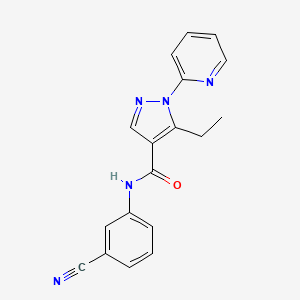
![3-[(Propylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364476.png)
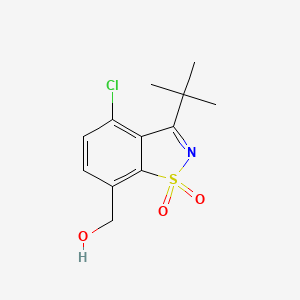

![methyl 3-{[(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13364503.png)
![6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364504.png)
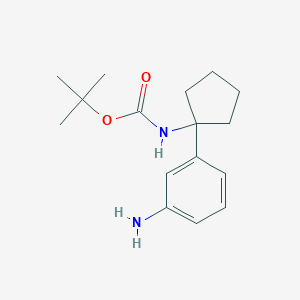


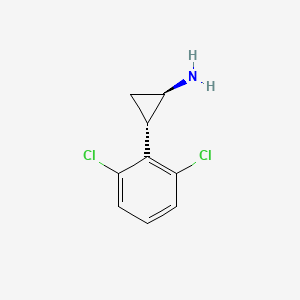
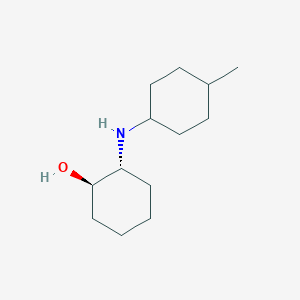
![3-[(Methylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364566.png)
